

Adavosertib (MK-1775): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adavosertib (also known as MK-1775 or AZD1775) is a first-in-class, potent, and highly selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4] By targeting WEE1, Adavosertib disrupts the normal DNA damage response in cancer cells, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. This mechanism is particularly effective in tumors with defects in the G1 checkpoint, most notably those with p53 mutations, which are highly reliant on the G2/M checkpoint for survival after DNA damage. This guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, and key experimental data related to Adavosertib.

Discovery and Development Timeline

The development of **Adavosertib** represents a significant advancement in the field of targeted cancer therapy, focusing on the synthetic lethality approach by exploiting cancer cell-specific vulnerabilities.

 Pre-2009: Foundational research into the role of WEE1 kinase in cell cycle regulation and the DNA damage response laid the groundwork for targeting this protein in cancer.



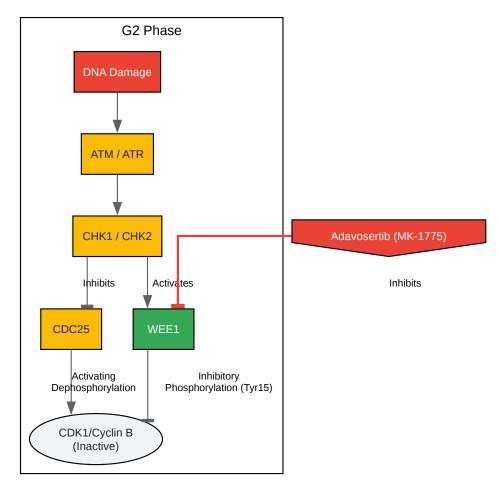
- 2009: The discovery of MK-1775 as a potent and selective WEE1 inhibitor was first reported.
 Preclinical studies demonstrated its ability to abrogate the G2 checkpoint and sensitize p53-deficient cancer cells to DNA-damaging agents.
- Circa 2010: The synthesis of a key intermediate for Adavosertib production was described, highlighting the chemical development of the compound.[5]
- 2011-2012: The first Phase I clinical trials of Adavosertib were initiated to evaluate its safety, tolerability, and pharmacokinetics as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors (e.g., NCT00648648).[6][7]
- 2013-Present: A multitude of Phase I and II clinical trials have been conducted to explore the efficacy of **Adavosertib** in various cancer types, including ovarian, pediatric, and other solid tumors, and in combination with a range of anti-cancer agents.[1][6][8][9][10][11][12][13][14] [15][16][17][18][19][20][21][22][23][24][25][26][27]

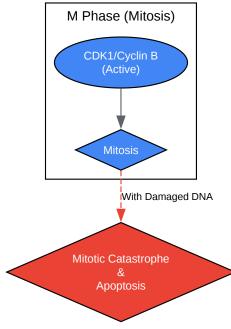
Mechanism of Action: The WEE1 Signaling Pathway

Adavosertib's primary mechanism of action is the inhibition of WEE1 kinase. In a healthy cell cycle, WEE1 acts as a gatekeeper for entry into mitosis (M phase) by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). This provides time for DNA repair before cell division. In many cancer cells, particularly those with a mutated or non-functional p53, the G1 checkpoint is compromised. These cells become heavily dependent on the G2 checkpoint, which is regulated by the ATR/CHK1/WEE1 pathway, to repair DNA damage before entering mitosis.

By inhibiting WEE1, **Adavosertib** prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. This forces the cancer cell to enter mitosis with damaged DNA, resulting in mitotic catastrophe and apoptosis.







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Caption: Simplified WEE1 Signaling Pathway and the Mechanism of **Adavosertib**. (Within 100 characters)

Quantitative Preclinical Data

Adavosertib has demonstrated potent and selective inhibition of WEE1 kinase in various preclinical assays.

Parameter	Value	Cell Line/System	Reference	
IC50 (WEE1 Kinase)	5.2 nM	Cell-free assay	[2][3][4]	
EC50 (pCDK1 Inhibition)	49 nM	WiDr (colon cancer)	[21]	
IC50 (Cell Viability)	0.1310 μΜ	HCT116 (colon cancer)	[28]	

Preclinical Pharmacokinetics in Animal Models

Detailed preclinical pharmacokinetic data in animal models was not readily available in the initial search results. Further targeted searches would be required to populate this section comprehensively.

Key Clinical Trials Data

Adavosertib has been evaluated in numerous clinical trials across a range of malignancies. The following tables summarize key efficacy and safety data from selected trials.

Table 1: Adavosertib Monotherapy in Solid Tumors



Trial ID	Phas e	Canc er Type	N	Dosin g Regi men	ORR (%)	PFS (mont hs)	OS (mont hs)	Key Grade ≥3 AEs (%)	Refer ence
NCT0 20951 32	II	Refrac tory Solid Tumor s with CCNE 1 Amplifi cation	30	300 mg QD, Days 1-5 & 8-12 of 21-day cycle	27	4.1	9.9	Anemi a (20), Neutro penia (17), Diarrh ea (17)	[11] [13] [14] [15] [16] [25]
-	I	Advan ced Solid Tumor s	42	Once- daily, Days 1-5 & 8-12 of 21-day cycle	14	-	-	Lymph openia (29), Anemi a (21), Leuko penia (21)	[17]
ADAGI O (NCT0 45902 48)	IIb	Uterin e Serou s Carcin oma	104	300 mg QD	26	2.8	9.6	Neutro penia, Sepsis	[22]

Table 2: Adavosertib in Combination Therapy



Trial ID	Phas e	Canc er Type	N	Comb inatio n Regi men	ORR (%)	PFS (mont hs)	OS (mont hs)	Key Grade ≥3 AEs (%)	Refer ence
NCT0 13571 61	II	Platinu m- sensiti ve, TP53- mutant Ovaria n Cance r	121	Adavo sertib (225 mg BID, 2.5 days) + Carbo platin/ Paclita xel	-	7.9 vs 7.3 (place bo)	-	Diarrh ea, Vomiti ng, Anemi a	[6][18] [20]
NCT0 21512 92	II	Platinu m- resista nt Ovaria n Cance	99	Adavo sertib (175 mg QD) + Gemci tabine	21 vs 3 (place bo)	4.6 vs 3.0 (place bo)	11.5 vs 7.2 (place bo)	Neutro penia (62), Throm bocyto penia (31)	[19] [23] [24]
ADVL 1312	I	Relaps ed Pediat ric Solid Tumor s	27	Adavo sertib (85 mg/m²) + Irinote can (90 mg/m²)	-	-	-	Dehyd ration	[1][8] [9][10] [27]



Experimental Protocols Western Blotting for Phospho-CDK1 (Tyr15) Inhibition

This protocol describes a general workflow for assessing the pharmacodynamic effect of **Adavosertib** on its direct target, CDK1.



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Caption: General workflow for Western Blot analysis. (Within 100 characters)

Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HCT116) and allow them to adhere. Treat cells with varying concentrations of **Adavosertib** or vehicle (DMSO) for a specified time (e.g., 24 hours).[28][29][30]
- Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[30]
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.



- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
 CDK1 compared to total CDK1 and the loading control.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines a general method to assess the effect of **Adavosertib** on cell cycle distribution.



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Caption: General workflow for cell cycle analysis by flow cytometry. (Within 100 characters)

Methodology:

- Cell Treatment: Treat cancer cells with **Adavosertib** or vehicle control for various time points (e.g., 24, 48, 72 hours).[28][31]
- Cell Harvesting and Washing: Harvest the cells by trypsinization, then wash with phosphatebuffered saline (PBS).
- Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[32][33]
- DNA Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell
 pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI)
 and RNase A to prevent staining of double-stranded RNA.[32][33][34]



- Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488
 nm laser and collecting the fluorescence emission.
- Analysis: Gate the cell populations based on their DNA content (fluorescence intensity) to
 determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
 Adavosertib treatment is expected to cause a decrease in the G2/M population and an
 increase in sub-G1 (apoptotic) cells.

Conclusion

Adavosertib continues to be a promising therapeutic agent, particularly in cancers with specific genetic backgrounds such as TP53 mutations and CCNE1 amplification. Its development has highlighted the potential of targeting cell cycle checkpoints as a viable anti-cancer strategy. Ongoing and future clinical trials will further define its role in the oncology treatment landscape, both as a monotherapy and in combination with other agents, with the goal of improving outcomes for patients with difficult-to-treat cancers.

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- To cite this document: BenchChem. [Adavosertib (MK-1775): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683907#adavosertib-mk-1775-discovery-and-development-timeline]

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